molecular formula C12H18BNO4 B2382869 2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid CAS No. 2096333-56-9

2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid

Cat. No. B2382869
CAS RN: 2096333-56-9
M. Wt: 251.09
InChI Key: FKRGUEMYOYTQRO-UHFFFAOYSA-N
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Description

“2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096333-56-9. It has a molecular weight of 251.09 .


Molecular Structure Analysis

The molecular structure of “2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid” can be represented by the InChI code: 1S/C12H18BNO4/c1-12(2,3)14-11(15)9-6-5-8(18-4)7-10(9)13(16)17/h5-7,16-17H,1-4H3,(H,14,15) . This InChI code provides a standard way to encode the molecule’s structure using a textual string.

Scientific Research Applications

Asymmetric Synthesis via tert-Butanesulfinamide

t-Bu-CBOMe: serves as a valuable reagent in asymmetric synthesis. Specifically, it acts as a tert-butanesulfinamide precursor. Chiral sulfinamides, including tert-butanesulfinamide, have become gold standards in stereoselective amine synthesis. Researchers have employed this compound to create structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, via sulfinimines. These heterocycles often mimic the structural motifs found in natural products and therapeutically relevant compounds .

Chiral Recognition Studies

In the realm of chiral recognition, t-Bu-CBOMe has been investigated. Researchers have explored its interactions with other chiral molecules, such as amino acids, quinine, and quinidine derivatives. These studies provide insights into molecular recognition and enantioselective processes .

Medicinal Chemistry

The compound’s unique structure makes it an interesting candidate for medicinal chemistry. Researchers have explored its potential as a building block for drug development. By modifying the boronic acid moiety, they aim to create novel pharmaceutical agents with improved properties .

Safety And Hazards

The safety data sheet for a similar compound, “5-(tert-Butylcarbamoyl)pyridine-3-boronic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-(tert-butylcarbamoyl)-5-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-12(2,3)14-11(15)9-6-5-8(18-4)7-10(9)13(16)17/h5-7,16-17H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRGUEMYOYTQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid

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